3,6,9,12-Tetraoxatetradecane, 1-bromo-
Description
The compound 3,6,9,12-Tetraoxatetradecane, 1-bromo- (CAS: Not explicitly listed in evidence) is a brominated derivative of a polyethylene glycol (PEG)-like chain with four ethylene oxide repeating units and a terminal bromine atom. However, based on the provided evidence, the closely related 1,14-dibromo-3,6,9,12-tetraoxatetradecane (CAS: 57602-02-5) is extensively documented. This di-bromo compound, often termed Bromo-PEG4-bromide, has the molecular formula C₁₀H₂₀Br₂O₄ and serves as a versatile alkylating agent and crosslinker in organic synthesis. Its structure consists of a tetraethylene glycol backbone with bromine atoms at both termini, enabling nucleophilic substitution reactions to attach functional groups or biomolecules .
Properties
IUPAC Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-2-ethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO4/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWITLCVHGZOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxatetradecane, 1-bromo- can be synthesized through the bromination of tetraethylene glycol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of 3,6,9,12-Tetraoxatetradecane, 1-bromo- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxatetradecane, 1-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include tetraethylene glycol derivatives with different functional groups, such as hydroxyl, amino, or thiol groups.
Oxidation: Products include tetraethylene glycol aldehyde or carboxylic acid derivatives.
Reduction: The primary product is tetraethylene glycol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₈Br₂O₄
- Molecular Weight : Approximately 364.07 g/mol
- Structure : The compound features a long carbon chain with four ether linkages and two bromine atoms. This unique structure imparts distinct physical and chemical properties that are leveraged in various applications.
Organic Synthesis
3,6,9,12-Tetraoxatetradecane, 1-bromo- serves as an important intermediate in organic synthesis. Its bromine substituents allow for various nucleophilic substitution reactions, making it a versatile building block for the synthesis of more complex organic molecules.
- Example : It is used in the preparation of crown ethers and macrocyclic compounds. These compounds are essential in host-guest chemistry and ion-selective sensors .
Polymer Chemistry
The compound is employed as a monomer in the production of polymers. Its ether linkages contribute to the flexibility and stability of the resulting polymer chains.
- Application : It has been utilized to create specialty polymers that exhibit unique mechanical and thermal properties.
Bioconjugation
In medicinal chemistry and biochemistry, 3,6,9,12-Tetraoxatetradecane, 1-bromo- is used as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to target specific proteins for degradation within cells.
- Mechanism : The bromine atoms facilitate the conjugation of various biomolecules (e.g., peptides or small molecules), enhancing their specificity and effectiveness in therapeutic applications .
Drug Delivery Systems
The compound's ability to form stable complexes with drugs allows it to be utilized in drug delivery systems. Its structure can enhance the solubility and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatetradecane, 1-bromo- primarily involves its reactivity as a brominated compound. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The compound’s ability to undergo oxidation and reduction reactions further expands its utility in chemical transformations.
Comparison with Similar Compounds
Table 1: Comparative Overview of 3,6,9,12-Tetraoxatetradecane Derivatives
Reactivity and Functional Group Comparison
- Bromides (1,14-Dibromo-): Bromine atoms act as excellent leaving groups in SN2 reactions, enabling covalent attachment of nucleophiles (e.g., amines, thiols). This reactivity is exploited in drug delivery systems, such as the synthesis of PEGylated mitochondrial-targeted atovaquone derivatives .
- Azides (1,14-Diazido-): Azide groups participate in strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC), making them ideal for bioorthogonal labeling and polymer functionalization .
- Methanethiosulfonates (Bis-MTS): These groups react selectively with cysteine thiols via disulfide exchange, facilitating site-specific protein crosslinking. The spacer arm (2.08 nm) allows precise control over molecular interactions in structural studies .
- Amines (1,14-Diamino-): Terminal amines react with activated esters (e.g., NHS esters) to form stable amide bonds. This is critical in forming hydrogels with high mechanical strength (elastic modulus ~10 kPa) for tissue engineering .
- Hydroxyls (Diol): The diol derivative serves as a hydrophilic spacer or precursor for further functionalization via esterification or etherification .
Physicochemical and Stability Profiles
- Solubility: All derivatives exhibit high solubility in polar solvents (e.g., water, acetonitrile) due to their ether-rich backbones. The diazido and bis-MTS derivatives show enhanced solubility in organic phases due to their non-polar functional groups .
- Stability: Bromides and tosylates are light- and moisture-sensitive, requiring storage at -20°C. Azides pose explosion risks under heat or shock, while methanethiosulfonates are stable under inert conditions .
- Molecular Weight: The di-bromo (364.07 g/mol) and diol (238.28 g/mol) derivatives are lower in molecular weight compared to bis-MTS (426.59 g/mol), influencing their diffusion kinetics in biological systems .
Biological Activity
3,6,9,12-Tetraoxatetradecane, 1-bromo- (chemical formula: C14H30O4Br) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetraoxatetradecane backbone with a bromine substituent. Its structure can be represented as follows:
This structure contributes to its solubility and interaction with biological systems.
1. Endocrine Disruption Potential
Research indicates that 3,6,9,12-Tetraoxatetradecane, 1-bromo- may exhibit endocrine-disrupting properties. Endocrine disruptors can interfere with hormonal functions in organisms, leading to various health issues. The compound has been included in studies assessing its impact on endocrine systems, particularly in relation to reproductive health and development in animal models .
2. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies have shown varying levels of cytotoxicity depending on concentration and exposure duration. For instance:
- Cell Viability Assays: Various cell lines exposed to different concentrations of the compound demonstrated dose-dependent effects on cell viability.
- Genotoxicity Tests: Some studies reported positive results for genotoxic effects, indicating potential DNA damage at higher concentrations .
Case Study 1: Reproductive Toxicity in Rodents
A study investigated the reproductive toxicity of 3,6,9,12-Tetraoxatetradecane, 1-bromo- in rodent models. The findings indicated:
- Reduced Fertility Rates: Female rodents exposed to the compound showed a significant decrease in fertility rates compared to control groups.
- Developmental Abnormalities: Offspring from exposed mothers exhibited developmental abnormalities, including skeletal malformations and altered organ development.
These results underscore the need for further investigation into its reproductive toxicity mechanisms .
Case Study 2: Environmental Impact and Bioaccumulation
Another case study focused on the environmental impact of this compound. Researchers evaluated its bioaccumulation potential in aquatic organisms:
- Bioaccumulation Factor (BAF): The BAF was calculated for various aquatic species exposed to the compound in controlled environments.
- Trophic Transfer: The study found evidence of trophic transfer within food webs, suggesting that this compound could accumulate through different trophic levels.
This raises concerns about its long-term ecological effects and potential risks to human health via the consumption of contaminated seafood .
Data Tables
The following table summarizes key findings from various studies on the biological activity of 3,6,9,12-Tetraoxatetradecane, 1-bromo-:
Q & A
Q. What synthetic strategies are optimal for preparing 3,6,9,12-tetraoxatetradecane, 1-bromo-, and how can reaction parameters be tuned to maximize yield?
Methodological Answer: The compound’s polyether backbone suggests synthesis via iterative Williamson ether synthesis, where bromine acts as a terminal leaving group. To optimize yield:
- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic substitution efficiency.
- Control stoichiometry to avoid over-alkylation, as seen in analogous brominated ethers like 1-bromo-2,4-dimethoxybenzene (GC purity >95% via HPLC) .
- Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS, as applied to brominated aromatic ethers in the Kanto Reagents catalog .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ether oxygen environments (δ ~3.5–4.5 ppm for methylene-O groups) and bromine’s deshielding effect on adjacent carbons. Compare with deuterated analogs (e.g., 1-Bromotetradecane-d29, 98 atom% D purity ).
- Mass Spectrometry (MS) : Use high-resolution MS to distinguish isotopic patterns (Br has a 1:1 M/M+2 ratio).
- HPLC : Validate purity (>95%) via methods optimized for brominated ethers, as described for 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (>98% HLC) .
Advanced Research Questions
Q. How does the polyether chain’s conformation influence the reactivity of the terminal bromine in nucleophilic substitution reactions?
Methodological Answer:
- Steric and Solvent Effects : The tetraoxa chain may adopt a helical or extended conformation, affecting accessibility of the bromine. Computational modeling (e.g., DFT) can predict steric hindrance, as applied to similar polyether systems .
- Kinetic Studies : Compare substitution rates with shorter-chain analogs (e.g., 1-bromo-3,6,9-trioxaundecane) under varying solvent polarities. Reference kinetic data from brominated aromatics like 1-bromo-2,4,5-trifluorobenzene (GC purity >97%) .
Q. What applications does this compound have in supramolecular chemistry or polymer science?
Methodological Answer:
- Coordination Chemistry : The ether oxygens can chelate metal ions, enabling use in ionophores or phase-transfer catalysts. Compare with azide-functionalized analogs like 11-Azido-3,6,9-trioxaundecan-1-amine, noted for click chemistry applications .
- Polymer Synthesis : Serve as a macroinitiator in ring-opening polymerization (ROP) for polyethers. Validate thermal stability via TGA, as done for brominated alkanes (e.g., 1-Bromooctadecane, storage at 0°C–6°C ).
Q. How can researchers resolve contradictions in reported reactivity data for brominated polyethers under acidic or basic conditions?
Methodological Answer:
- Controlled Hydrolysis Experiments : Compare degradation pathways in acidic (H2SO4) vs. basic (NaOH) media using LC-MS. Reference stability data from brominated aromatics (e.g., 1-bromo-3,5-dimethoxybenzene, GC purity >95% ).
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton exchange, as demonstrated for 1-Bromotetradecane-d29 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
